Drofenine hydrochloride is an antimuscarinic antispasmodic drug primarily used to relax smooth muscles. It is effective in treating various conditions, including dysmenorrhea, gastrointestinal pain, and discomfort in biliary and urogenital tracts. The chemical formula for Drofenine hydrochloride is C20H32ClNO2, with a molecular weight of approximately 353.93 g/mol. This compound works by increasing the levels of the protein TRPV3, which plays a role in pain perception and muscle contraction .
These reactions highlight the compound's reactivity and potential for transformation under different chemical conditions.
Drofenine hydrochloride exhibits significant biological activity as an antispasmodic agent. Its primary mechanism involves antagonizing muscarinic receptors, which leads to smooth muscle relaxation. This property makes it useful in alleviating spasms associated with various medical conditions. Additionally, its interaction with TRPV3 suggests a role in modulating pain pathways, further enhancing its therapeutic potential .
The synthesis of Drofenine hydrochloride can be achieved through several methods:
These methods ensure a reliable production of Drofenine hydrochloride suitable for medical use.
Drofenine hydrochloride is utilized in various medical applications:
Interaction studies involving Drofenine hydrochloride have revealed its potential effects on various biological systems:
These investigations are essential for optimizing its clinical use.
Drofenine hydrochloride shares similarities with several other antimuscarinic agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Hyoscine Butylbromide | Antimuscarinic | Gastrointestinal spasms | Quaternary ammonium compound |
| Dicyclomine | Antimuscarinic | Irritable bowel syndrome | Dual action on both muscarinic and opioid receptors |
| Oxybutynin | Antimuscarinic | Overactive bladder | Selective for bladder detrusor muscle |
| Drofenine Hydrochloride | Antimuscarinic, TRPV3 modulator | Dysmenorrhea, smooth muscle spasms | Unique interaction with TRPV3 protein |
Drofenine hydrochloride's distinct mechanism involving TRPV3 modulation sets it apart from traditional antimuscarinics, providing additional therapeutic benefits not seen in other compounds .
The International Union of Pure and Applied Chemistry (IUPAC) name for drofenine hydrochloride is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride. This nomenclature reflects its esterified structure:
The molecular formula C₂₀H₃₂ClNO₂ corresponds to a molecular weight of 353.927 g/mol for the hydrochloride salt. Key compositional features include:
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| C₂₀H₃₁NO₂ (base) | 317.47 g/mol | Ester backbone and substituents |
| HCl | 36.46 g/mol | Counterion for charge neutrality |
The base structure comprises:
Drofenine hydrochloride exhibits racemic stereochemistry, with optical activity reported as (±). Despite the presence of a chiral center at the α-carbon of the acetic acid moiety (connecting cyclohexyl and phenyl groups), the compound is typically synthesized as a racemic mixture. This lack of stereochemical definition arises from:
While crystalline data for drofenine hydrochloride remains unreported in the literature, its structural analogs suggest:
Although experimental NMR data is unavailable in the provided sources, predicted ¹H-NMR shifts based on the structure include:
The ¹³C-NMR spectrum would feature:
Key IR absorption bands inferred from functional groups:
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N⁺–H stretch | 2700–2250 | Protonated tertiary amine |
| C=O stretch | 1720–1700 | Ester carbonyl |
| C–O–C asymmetric | 1250–1150 | Ester linkage |
| C–H aromatic | 3100–3000 | Phenyl ring |
| C–H cyclohexane | 2950–2850 | Cyclohexyl sp³ hybridized carbons |
The absence of free amine N–H stretches above 3000 cm⁻¹ confirms salt formation.
Hypothetical fragmentation under electron ionization (EI-MS):
The hydrochloride form would exhibit a characteristic chlorine isotopic pattern (3:1 ratio for M⁺ and M+2).
Early synthetic routes for Drofenine hydrochloride relied on esterification reactions between mandelic acid derivatives and amino alcohols. A foundational method involved the condensation of 2-cyclohexyl-2-phenylacetic acid with diethylaminoethanol in the presence of acidic catalysts [5]. This two-step process first generated the ester intermediate via Fischer esterification, followed by hydrochlorination to yield the final product.
Key parameters influencing reaction efficiency included:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at elevated temperatures |
| Catalyst | Sulfuric acid (0.5–1 M) | Excess catalyst led to side reactions |
| Reaction Time | 6–8 hours | Prolonged durations reduced product purity |
These methods, while effective, faced challenges in scalability due to prolonged reaction times and labor-intensive purification steps [5].
The advent of catalytic hydrogenation marked a pivotal shift in Drofenine synthesis. Early approaches utilized palladium-on-carbon (Pd/C) under high-pressure hydrogen to saturate aromatic precursors like adiphenine [2]. However, the emergence of rhodium-based catalysts (e.g., Rh/Cyclic (alkyl)(amino)carbene complexes) enabled selective hydrogenation under milder conditions (1–5 bar H₂, 25–40°C), achieving yields exceeding 85% [2].
Comparative analysis of hydrogenation methods:
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd/C | 10–15 | 80–100 | 65–70 | Moderate |
| Rh/CAAC | 1–3 | 25–40 | 85–92 | High |
This transition reduced energy consumption and improved stereochemical control, particularly for cis-configured products [2].
Recent advances have integrated continuous flow systems to enhance Drofenine production. A representative setup involves:
This approach reduced batch-to-batch variability by 40% and increased throughput to 2.5 kg/day in pilot-scale trials [2].
Sustainable methodologies prioritize atom economy and waste reduction:
A comparative lifecycle assessment revealed:
| Metric | Traditional Method | Green Method | Improvement |
|---|---|---|---|
| Carbon footprint | 12.4 kg CO₂/kg | 6.8 kg CO₂/kg | 45% |
| E-factor | 34.7 | 8.2 | 76% |
High-purity Drofenine hydrochloride (≥99.5%) is achieved through multi-solvent recrystallization:
This protocol enhances crystal habit uniformity, reducing amorphous content by 70% compared to traditional methods [3].
Despite recrystallization efficacy, challenging impurities necessitate chromatographic interventions:
A tiered purification strategy combining these methods ensures compliance with pharmacopeial standards.
Drofenine hydrochloride demonstrates potent competitive inhibition of human serum butyrylcholinesterase, a nonspecific cholinesterase enzyme that hydrolyzes various choline-based esters [1]. The compound exhibits a dissociation constant (Ki) of 3.0 ± 0.0 micromolar, making it significantly more potent than structurally related anticholinergic agents such as benactyzine, which demonstrates a Ki value of 10.0 ± 1.0 micromolar [1].
The competitive inhibition mechanism indicates that drofenine hydrochloride directly competes with the natural substrate butyrylthiocholine for binding to the active site of butyrylcholinesterase [1]. This interaction follows classical competitive inhibition kinetics, where the apparent Michaelis constant (Kmapp) increases proportionally with inhibitor concentration according to the relationship: Kmapp = Km(1 + [I]/Ki), where [I] represents the inhibitor concentration [2].
Kinetic analysis reveals that drofenine hydrochloride maintains its competitive inhibition profile across different substrate concentrations, with the inhibition constant remaining consistent at both 0.6 millimolar and 0.1 millimolar butyrylthiocholine concentrations [1]. The enzyme-inhibitor interaction demonstrates reversible binding characteristics, as evidenced by the restoration of enzymatic activity upon dilution of the inhibitor [2].
| Parameter | Drofenine | Benactyzine |
|---|---|---|
| Ki Value (μM) | 3.0 ± 0.0 | 10.0 ± 1.0 |
| Inhibition Type | Competitive | Competitive |
| Relative Potency | 3.3-fold higher | Reference |
Drofenine hydrochloride functions as an antimuscarinic agent, antagonizing muscarinic acetylcholine receptors to produce smooth muscle relaxation [3] [4]. The compound's antimuscarinic activity contributes to its antispasmodic effects in the gastrointestinal tract, biliary passages, and urogenital system [3] [5].
Muscarinic receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and physiological functions [6]. The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, leading to phospholipase C activation and increased intracellular calcium levels [7]. Conversely, M2 and M4 subtypes primarily couple to Gi/o proteins, resulting in adenylyl cyclase inhibition and decreased cyclic adenosine monophosphate levels [7].
While specific subtype selectivity data for drofenine hydrochloride remains limited in the available literature, the compound's therapeutic profile suggests predominant activity at M3 receptors, which mediate smooth muscle contraction in the gastrointestinal and urogenital systems [8]. The M3 receptor subtype represents the primary target for antispasmodic therapy, as its antagonism results in smooth muscle relaxation without significant cardiovascular or central nervous system effects [9].
The compound's muscarinic antagonism operates through competitive binding to the acetylcholine recognition site on the receptor, preventing the natural neurotransmitter from activating downstream signaling cascades [10]. This mechanism effectively blocks the parasympathetic "rest-and-digest" response, leading to reduced smooth muscle contractility and decreased secretory activity [8].
The molecular structure of drofenine hydrochloride (2-cyclohexyl-2-phenylacetic acid 2-(diethylamino)ethyl ester hydrochloride) incorporates several key structural elements that contribute to its pharmacological activity [17] [18]. The compound features a cyclohexylphenylacetic acid moiety esterified to a 2-(diethylamino)ethanol group, conferring both lipophilic and cationic properties essential for biological activity [17].
The cyclohexyl group provides significant lipophilicity to the molecule, with a calculated logP value of 4.61, facilitating membrane penetration and tissue distribution [19]. This lipophilic character enables the compound to cross biological membranes effectively, contributing to its bioavailability and tissue penetration properties [17]. The cyclohexyl moiety also provides conformational rigidity that may influence receptor binding specificity and affinity.
The phenyl ring system contributes to the compound's aromatic character and provides a platform for π-π interactions with aromatic amino acid residues in target proteins [20]. These aromatic interactions are particularly relevant for binding to muscarinic receptors and TRPV3 channels, where aromatic residues in the binding sites can form stabilizing interactions with the phenyl ring of drofenine hydrochloride.
The diethylamino group confers cationic character to the molecule at physiological pH, enabling electrostatic interactions with negatively charged regions of target proteins [17]. This positively charged nitrogen atom is essential for muscarinic receptor binding, as it mimics the quaternary ammonium structure of the natural ligand acetylcholine [10]. The diethylamino group also contributes to the compound's aqueous solubility when protonated.
The ester linkage between the cyclohexylphenylacetic acid and diethylaminoethanol moieties represents a metabolically labile bond that undergoes hydrolysis by esterases [17]. This metabolic pathway produces α-cyclohexylphenylacetic acid and 2-(diethylamino)ethanol as primary metabolites, potentially contributing to the compound's pharmacokinetic profile and duration of action.
Critical amino acid residues in TRPV3 channels determine the binding and activation by drofenine hydrochloride. The histidine residue at position 426 (H426) in the N-terminal domain is specifically required for 2-APB and drofenine sensitivity, with mutations at this position resulting in complete loss of compound activity [15]. The arginine residue at position 696 (R696) in the TRP box domain contributes to calcium-dependent responses, with mutations causing altered calcium sensitivity and desensitization properties [15].
| Structural Component | Molecular Property | Biological Function |
|---|---|---|
| Cyclohexyl group | Lipophilicity (logP contribution) | Membrane penetration and distribution |
| Phenyl ring | Aromatic character | π-π interactions with target proteins |
| Diethylamino group | Cationic character (pKa ~9) | Electrostatic binding to receptors |
| Ester linkage | Metabolic lability | Hydrolysis by tissue esterases |
The structure-activity relationships reveal that the specific spatial arrangement of these functional groups is critical for optimal biological activity. The α-carbon stereochemistry, while not extensively studied for drofenine, may influence the compound's potency and selectivity, as observed with related cyclohexylphenylacetic acid derivatives [17]. The distance between the aromatic system and the basic nitrogen atom, defined by the ethyl ester linkage, appears optimal for simultaneous interaction with both lipophilic and hydrophilic binding sites in target proteins.